hydrogen L-selenocysteinate
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Overview
Description
L-selenocysteinate(1-) is a selenocysteinate(1-). It is a conjugate base of a L-selenocysteine. It is a conjugate acid of a L-selenocysteinate(2-). It is an enantiomer of a D-selenocysteinate(1-).
Scientific Research Applications
Fluorescent Probes for Selenols Detection
Hydrogen L-selenocysteinate plays a key role in the development of fluorescent probes for detecting selenols, which are crucial in cancer research and disease treatment. Recent advancements in fluorescent methods have enabled biological imaging of cells or in vivo, highlighting the significance of detecting selenols (Gao et al., 2020).
Role in [NiFeSe] Hydrogenase Maturation and Catalysis
Selenocysteine, a component of hydrogen L-selenocysteinate, is integral to the maturation and catalysis of [NiFeSe] hydrogenases. These enzymes exhibit high catalytic activity and are crucial for hydrogen production, with a bias towards H2 production and reduced H2 inhibition. They also show rapid reactivation after oxygen exposure, unlike [NiFe] hydrogenases (Marques et al., 2017).
Polarographic Study of Catalytic Hydrogen Wave
Research on the catalytic hydrogen wave exhibited by selenocysteine, formed from hydrogen L-selenocysteinate, has been conducted. This study has implications for analytical determination in various chemical contexts (Voicu & Calusaru, 1973).
Metabolism in Mice
A study identified and analyzed the metabolism of selenocysteine-glutathione selenenyl sulfide in mice, originating from the administration of hydrogen L-selenocysteinate. This research provides insights into the metabolic pathways of selenium-containing compounds in animals (Hasegawa et al., 1996).
Redox State-Dependent Structural Changes in [NiFeSe] Hydrogenase
The study of redox state-dependent structural changes in [NiFeSe] hydrogenase, which contains selenocysteine, reveals insights into pathways of oxygen inactivation in hydrogenases. This research contributes to understanding the structural dynamics of these enzymes under different redox conditions (Marques et al., 2013).
Role as a Reductase in Selenoprotein S
Hydrogen L-selenocysteinate's role in Selenoprotein S, which acts as a reductase, highlights its importance in cellular protection against oxidative stress. This understanding aids in comprehending how cells regulate their response to oxidative stress, impacting human health and aging (Liu, Li, & Rozovsky, 2013).
properties
Product Name |
hydrogen L-selenocysteinate |
---|---|
Molecular Formula |
C3H5NO2Se- |
Molecular Weight |
166.05 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1/t2-/m0/s1 |
InChI Key |
FDKWRPBBCBCIGA-REOHCLBHSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)[Se] |
Canonical SMILES |
C(C(C(=O)[O-])N)[Se] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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